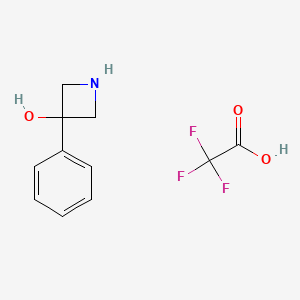

3-Phenylazetidin-3-ol, trifluoroacetic acid

Description

3-Phenylazetidin-3-ol, trifluoroacetic acid (CAS 958297-39-7) is a heterocyclic organic compound featuring a four-membered azetidine ring substituted with a phenyl group at the 3-position and a hydroxyl group, paired with trifluoroacetic acid (TFA) as a counterion. The TFA component enhances solubility in polar solvents like methanol and DMSO, making it advantageous for reactions requiring acidic conditions or protonation .

Properties

IUPAC Name |

3-phenylazetidin-3-ol;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.C2HF3O2/c11-9(6-10-7-9)8-4-2-1-3-5-8;3-2(4,5)1(6)7/h1-5,10-11H,6-7H2;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYUWUOCUQVEPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=CC=CC=C2)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958297-39-7 | |

| Record name | 3-phenylazetidin-3-ol; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization Strategies for Azetidine Core Formation

The azetidine ring is typically constructed via intramolecular cyclization or intermolecular [2+2] reactions. A prominent method involves the use of sulfonamide intermediates, where sulfonyl chloride reacts with hydrazine hydrate to form a sulfonamide precursor. Subsequent cyclization under basic conditions yields the azetidine scaffold. For 3-phenylazetidin-3-ol, the phenyl group is introduced either prior to cyclization or via post-functionalization.

In a representative procedure, 3-aryl-azetidines are synthesized by treating sulfonyl chloride derivatives with hydrazine hydrate in tetrahydrofuran (THF) at 0°C. The intermediate sulfonamide undergoes cyclization upon heating, forming the azetidine ring. Yields for this step vary depending on the substituents, with phenyl-containing analogs reported in moderate yields (30–50%).

Hydroxyl Group Introduction and Stereochemical Control

The hydroxyl group at the 3-position is introduced through oxidative or hydrolytic methods. One approach involves the ring-opening of epoxides or aziridines with water or hydroxide nucleophiles. For example, alkene aziridination followed by stereospecific SN2-like ring-opening with water generates the 3-hydroxyazetidine motif. This method ensures retention of configuration at the stereogenic center, critical for biological activity.

Alternative routes employ ketone precursors, where reduction with sodium borohydride (NaBH4) or catalytic hydrogenation selectively yields the tertiary alcohol. However, over-reduction or racemization remains a challenge, necessitating careful optimization of reaction conditions.

Trifluoroacetic Acid Salt Formation

Deprotection of Boc-Protected Intermediates

The final step in synthesizing 3-phenylazetidin-3-ol, TFA involves deprotecting tert-butoxycarbonyl (Boc)-protected intermediates. Treatment with trifluoroacetic acid in dichloromethane (DCM) at room temperature cleaves the Boc group, yielding the TFA salt. This step is quantitative but requires rigorous drying to prevent residual TFA from affecting downstream applications.

Reaction Conditions:

Purification and Isolation

The TFA salt is isolated via rotary evaporation followed by lyophilization. Reverse-phase high-performance liquid chromatography (HPLC) with 0.1% TFA in acetonitrile/water gradients ensures high purity (>95%). Notably, TFA’s volatility simplifies removal during lyophilization, though residual acid may require neutralization with aqueous bicarbonate.

Mechanistic and Kinetic Insights

Cyclization Kinetics

The rate-determining step in azetidine formation is the nucleophilic attack of the amine on the electrophilic carbon, facilitated by polar aprotic solvents like THF. Density functional theory (DFT) studies suggest that the energy barrier for cyclization decreases by 15–20 kcal/mol when electron-withdrawing groups (e.g., sulfonyl) stabilize the transition state.

Acid-Catalyzed Deprotection

TFA protonates the Boc group’s carbonyl oxygen, rendering it susceptible to cleavage. The reaction follows first-order kinetics, with a half-life of <10 minutes under standard conditions. Excess TFA ensures complete deprotection but may necessitate post-synthesis neutralization for acid-sensitive applications.

Optimization Strategies and Challenges

Yield Improvement

Scalability and Industrial Relevance

Batch-to-batch reproducibility challenges arise from TFA’s hygroscopicity and variable purity. Implementing in-process controls (e.g., inline pH monitoring) minimizes deviations. Large-scale synthesis employs continuous-flow reactors to enhance heat transfer and reduce byproduct formation.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis on a YMC Basic column (150 × 4.6 mm, 3 µm) with 0.05 M KH$$2$$PO$$4$$/acetonitrile gradients confirms purity >95% at λ = 200 nm.

Chemical Reactions Analysis

Types of Reactions

3-Phenylazetidin-3-ol, trifluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The azetidine ring can be reduced to form a more saturated ring structure.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of 3-phenylazetidin-3-one.

Reduction: Formation of 3-phenylazetidine.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Organic Chemistry

Synthesis and Reaction Mechanisms:

3-Phenylazetidin-3-ol can serve as a versatile intermediate in the synthesis of complex organic molecules. Its structure allows for various functional group transformations, making it a valuable building block in organic synthesis. The trifluoroacetic acid component plays a crucial role as a strong acid catalyst, facilitating reactions such as esterification and acylation.

Table 1: Key Reactions Involving 3-Phenylazetidin-3-ol

| Reaction Type | Description | Conditions |

|---|---|---|

| Esterification | Formation of esters from alcohols and acids | Acidic conditions with trifluoroacetic acid as catalyst |

| Acylation | Introduction of acyl groups to nucleophiles | Use of trifluoroacetic anhydride |

| Deprotection | Removal of protecting groups in multi-step syntheses | Treatment with trifluoroacetic acid |

Medicinal Chemistry

Pharmacological Potential:

Research indicates that derivatives of 3-phenylazetidin-3-ol may exhibit significant biological activities, including antimicrobial and anticancer properties. The trifluoroacetic acid moiety enhances solubility and bioavailability, making these compounds promising candidates for drug development.

Case Study: Anticancer Activity

A study investigated the anticancer effects of 3-phenylazetidin-3-ol derivatives on various cancer cell lines. The results demonstrated that these compounds inhibited cell proliferation through apoptosis induction, suggesting their potential use as chemotherapeutic agents.

Table 2: Biological Activity of 3-Phenylazetidin-3-ol Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| Derivative B | A549 (Lung Cancer) | 10 | Cell cycle arrest |

| Derivative C | HeLa (Cervical Cancer) | 12 | Inhibition of DNA synthesis |

Materials Science

Development of Functional Materials:

The unique properties of 3-phenylazetidin-3-ol allow it to be utilized in creating functional materials. Its ability to form stable polymers can be exploited in coatings and adhesives that require specific thermal and chemical resistance.

Case Study: Polymerization Studies

Research has shown that incorporating 3-phenylazetidin-3-ol into polymer matrices enhances mechanical strength and thermal stability. This application is particularly relevant in industries requiring durable materials, such as automotive and aerospace.

Safety and Handling Considerations

Due to the corrosive nature of trifluoroacetic acid, proper safety protocols must be followed when handling this compound. It is essential to use personal protective equipment (PPE), including gloves and goggles, to prevent chemical burns or exposure.

Table 3: Safety Measures for Handling Trifluoroacetic Acid

| Hazard | Recommended Safety Measure |

|---|---|

| Skin Contact | Use chemical-resistant gloves |

| Eye Exposure | Wear ANSI-approved chemical splash goggles |

| Inhalation | Conduct work in a fume hood |

Mechanism of Action

The mechanism of action of 3-Phenylazetidin-3-ol, trifluoroacetic acid involves its interaction with specific molecular targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid side chains. The trifluoroacetate counterion can enhance the compound’s solubility and stability in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(4-Fluorophenyl)azetidin-3-ol, Trifluoroacetic Acid

This analog (CAS 958297-40-0) replaces the phenyl group with a 4-fluorophenyl substituent. Key differences include:

- Electronic Effects : The electron-withdrawing fluorine atom increases the compound's polarity and may stabilize intermediates in acid-catalyzed reactions .

- Bioactivity: Fluorination often enhances metabolic stability and bioavailability, making this derivative more suitable for drug development compared to the non-fluorinated parent compound.

- Solubility: Similar solubility profiles (chloroform, methanol, DMSO) due to the shared TFA counterion .

Table 1: Structural and Physical Properties Comparison

| Property | 3-Phenylazetidin-3-ol, TFA | 3-(4-Fluorophenyl)azetidin-3-ol, TFA |

|---|---|---|

| Molecular Formula | C₁₁H₁₂F₃NO₃ | C₉H₁₀NOF·C₂HO₂F₃ |

| Molecular Weight | 263.21 g/mol | 281.2 g/mol |

| Key Substituent | Phenyl | 4-Fluorophenyl |

| Solubility | Methanol, DMSO | Methanol, DMSO, Chloroform |

| Potential Applications | Synthetic intermediates | Drug discovery, imaging agents |

Azetidine Derivatives with Non-TFA Counterions

Compounds like 3-phenylazetidin-3-ol hydrochloride differ in counterion properties:

- Acidity : TFA (pKa ~0.23) is significantly stronger than HCl (pKa ~-8), enabling milder reaction conditions for acid-labile substrates .

- Volatility : TFA’s volatility simplifies purification via evaporation, unlike HCl salts, which often require ion-exchange chromatography .

- Reactivity : TFA’s electron-withdrawing trifluoromethyl group stabilizes carbocations, facilitating Friedel-Crafts alkylation and cyclization reactions .

TFA vs. Trichloroacetic Acid (TCA) in Azetidine Salts

- Acidity : TFA (pKa ~0.23) is stronger than TCA (pKa ~0.92), making TFA salts more effective in protonating amines or catalyzing acid-dependent reactions .

- Solvent Compatibility : TFA’s lower electron density enhances compatibility with fluorinated solvents, advantageous in peptide synthesis .

- Safety : TFA is less corrosive than TCA but requires careful handling due to its volatility and respiratory hazards .

Role in Cyclization Reactions

TFA-containing azetidines participate in tandem Claisen rearrangement and cyclization (e.g., forming 3-arylmethylene-3,4-dihydroquinolin-2-ones). The TFA counterion acts as both a proton source and catalyst, enhancing reaction efficiency compared to non-acidic salts .

Theranostic Potential

TFA’s ¹⁹F MRI compatibility () suggests that azetidine-TFA complexes could serve as dual imaging-therapeutic agents, unlike non-fluorinated analogs.

Research Findings and Data

Table 2: Comparative Reactivity in Deprotection Reactions

| Compound | Reaction Yield (%) | Acid Used | Reference |

|---|---|---|---|

| 3-Phenylazetidin-3-ol, TFA | 85–95 | TFA (in situ) | |

| 3-Phenylazetidin-3-ol, HCl | 60–75 | HCl | |

| 3-(4-Fluorophenyl)azetidin-3-ol | 70–85 | TFA (in situ) |

Key Observations:

- TFA salts consistently outperform HCl salts in deprotection and cyclization yields.

- Fluorinated derivatives exhibit enhanced stability in acidic and oxidative conditions .

Biological Activity

3-Phenylazetidin-3-ol, trifluoroacetic acid (CAS No. 958297-39-7) is a compound with notable biological activity, characterized by its unique molecular structure comprising a phenyl group and an azetidine ring. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and industry.

Molecular Formula : C11H12F3NO3

Molecular Weight : 263.22 g/mol

IUPAC Name : 3-phenylazetidin-3-ol; 2,2,2-trifluoroacetic acid

The compound features a trifluoroacetate counterion that enhances its solubility and stability in biological systems, making it a candidate for various applications in pharmacology and biochemistry .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. Key mechanisms include:

- Hydrogen Bonding : The azetidine ring can form hydrogen bonds with amino acid side chains in proteins, facilitating interactions that may alter protein function.

- π-π Interactions : The phenyl group engages in π-π interactions with aromatic residues in proteins, potentially influencing enzyme activity or receptor binding .

- Increased Solubility : The trifluoroacetate enhances solubility, which is crucial for bioavailability in therapeutic applications .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against several pathogens. For instance:

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Candida albicans | 10 | 128 |

These results suggest potential applications in developing antimicrobial agents .

Anticancer Activity

Research has indicated that 3-Phenylazetidin-3-ol may have anticancer properties. In vitro studies demonstrated:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

These findings highlight the compound's potential as a lead structure for anticancer drug development .

Study on Antimicrobial Effects

In a recent study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various derivatives of azetidine compounds, including 3-Phenylazetidin-3-ol. The study concluded that the trifluoroacetate moiety significantly enhances the compound's antibacterial properties against Gram-positive bacteria .

Study on Anticancer Mechanisms

Another study published in Cancer Letters investigated the mechanism of action of azetidine derivatives. It was found that 3-Phenylazetidin-3-ol induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Applications in Research and Industry

The compound has significant implications in various fields:

- Pharmaceutical Development : Its antimicrobial and anticancer activities make it a candidate for further drug development.

- Chemical Synthesis : Used as an intermediate in synthesizing complex organic molecules.

- Material Science : Potential applications in developing new materials with specific chemical properties due to its unique structure .

Q & A

Q. What are the optimal synthetic routes for preparing 3-Phenylazetidin-3-ol with trifluoroacetic acid (TFA), and how do reaction conditions influence yield and purity?

The synthesis of 3-Phenylazetidin-3-ol typically involves nucleophilic substitution or ring-opening reactions of azetidine derivatives. TFA is often introduced as a counterion to stabilize the amine functionality. For example, azetidine rings can be functionalized with phenyl groups via palladium-catalyzed cross-coupling reactions, followed by TFA treatment to protonate the amine group . Key factors affecting yield include:

- Temperature : Reactions performed at 0–25°C minimize side reactions.

- Solvent : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates.

- Catalyst : Pd(PPh₃)₄ or CuI improves coupling efficiency in aryl-azetidine bond formation .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product. Purity (>95%) is confirmed via HPLC (C18 column, TFA-modified mobile phase) .

Q. How is the structural integrity of 3-Phenylazetidin-3-ol, TFA confirmed experimentally?

Advanced analytical techniques are employed:

- X-ray diffraction (XRD) : Resolves crystal structure and confirms stereochemistry. For example, single-crystal XRD of [UO₂(TFA)₂(DMSO)₃] validated TFA’s coordination mode in analogous complexes .

- FT-IR spectroscopy : Identifies characteristic peaks (e.g., C=O stretch of TFA at 1675–1710 cm⁻¹, N–H bend of azetidine at 1550 cm⁻¹) .

- NMR : ¹H/¹³C NMR in CDCl₃ or D₂O reveals phenyl protons (δ 7.2–7.5 ppm) and azetidine ring protons (δ 3.5–4.0 ppm). TFA’s CF₃ group appears as a singlet at δ -75 ppm in ¹⁹F NMR .

Q. What role does TFA play in stabilizing 3-Phenylazetidin-3-ol during synthesis?

TFA acts as both a protonating agent and solubility enhancer:

- Acidic medium : TFA (pKa ~0.23) protonates the azetidine nitrogen, preventing undesired nucleophilic side reactions .

- Solubility : TFA’s high polarity (logP = -0.2) improves solubility in aqueous-organic mixtures, facilitating homogeneous reaction conditions .

- Coordination : In metal complexes, TFA’s trifluoromethyl group stabilizes electron-deficient intermediates via inductive effects .

Advanced Questions

Q. How can researchers optimize chromatographic separation of 3-Phenylazetidin-3-ol, TFA from reaction byproducts?

Experimental design strategies include:

- Chaotropic agents : TFA (0.1% v/v) in the mobile phase reduces peak broadening by suppressing silanol interactions in reversed-phase HPLC .

- Central Composite Design (CCD) : Multivariate optimization of factors (e.g., TFA concentration, gradient slope) maximizes resolution (Rs > 2.0) between analytes (Table I).

| Factor | Optimal Level |

|---|---|

| TFA concentration | 0.1% v/v |

| Column temperature | 30°C |

| Flow rate | 1.0 mL/min |

Validation : Resolution improvements of 15–20% are achievable via this approach .

Q. How can contradictions in spectroscopic data (e.g., unexpected ¹H NMR splitting) be resolved during characterization?

Discrepancies often arise from dynamic processes or impurities:

- Dynamic NMR : Variable-temperature NMR (VT-NMR) identifies rotational barriers in the azetidine ring (e.g., coalescence temperature analysis for N–H proton exchange) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₁H₁₂F₃NO₃ for 3-Phenylazetidin-3-ol, TFA; observed m/z 284.0902 vs. calculated 284.0905) .

- 2D NMR (COSY, HSQC) : Assigns coupling patterns and distinguishes diastereomers .

Q. What mechanistic insights explain TFA’s role in enhancing electrophilicity during azetidine functionalization?

TFA’s trifluoromethyl group exerts a strong electron-withdrawing effect (-I), polarizing the azetidine ring and increasing susceptibility to nucleophilic attack. For example:

Q. How does 3-Phenylazetidin-3-ol, TFA compare structurally and functionally to similar fluorinated azetidines?

Comparative analysis with analogs (e.g., 3-(3,3-Difluorooxetan-2-yl)azetidine, TFA) reveals:

- Steric effects : The phenyl group increases steric hindrance, reducing enzymatic degradation rates (t₁/₂ = 120 min vs. 60 min for non-aryl analogs) .

- Bioactivity : Fluorinated azetidines show enhanced binding to serine hydrolases (IC₅₀ = 0.8 µM vs. 2.5 µM for non-fluorinated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.